molecular formula C13H10F2O3 B11861012 2-(Difluoromethoxy)naphthalene-4-acetic acid

2-(Difluoromethoxy)naphthalene-4-acetic acid

Cat. No.: B11861012
M. Wt: 252.21 g/mol
InChI Key: QDSSBIXJKVGITH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)naphthalene-4-acetic acid is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)naphthalene-4-acetic acid typically involves the introduction of the difluoromethoxy group to a naphthalene derivative. One common method is the reaction of a naphthalene-4-acetic acid derivative with a difluoromethylating agent under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)naphthalene-4-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The acetic acid moiety may also play a role in the compound’s overall biological activity by affecting its solubility and cellular uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)naphthalene-4-acetic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F2O3

Molecular Weight

252.21 g/mol

IUPAC Name

2-[3-(difluoromethoxy)naphthalen-1-yl]acetic acid

InChI

InChI=1S/C13H10F2O3/c14-13(15)18-10-5-8-3-1-2-4-11(8)9(6-10)7-12(16)17/h1-6,13H,7H2,(H,16,17)

InChI Key

QDSSBIXJKVGITH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)OC(F)F

Origin of Product

United States

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